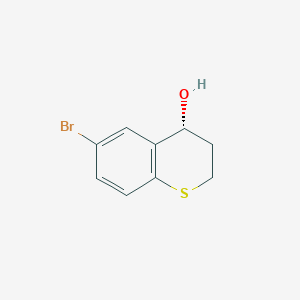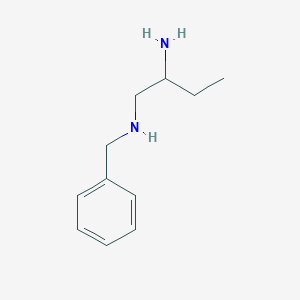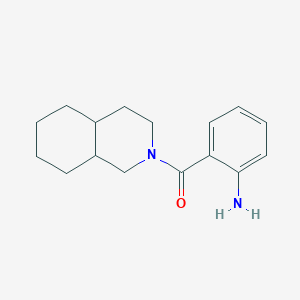
2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(decahydroisoquinoline-2-carbonyl)aniline: is an organic compound with the molecular formula C16H22N2O It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(decahydroisoquinoline-2-carbonyl)aniline typically involves the following steps:
Formation of Decahydroisoquinoline: This can be achieved through the hydrogenation of isoquinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
Acylation: The decahydroisoquinoline is then acylated using an appropriate acyl chloride to form the decahydroisoquinoline-2-carbonyl chloride.
Amination: Finally, the decahydroisoquinoline-2-carbonyl chloride is reacted with aniline to yield 2-(decahydroisoquinoline-2-carbonyl)aniline.
Industrial Production Methods
In an industrial setting, the production of 2-(decahydroisoquinoline-2-carbonyl)aniline would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(decahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated isoquinoline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
2-(decahydroisoquinoline-2-carbonyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: This compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in studying the interactions of isoquinoline derivatives with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(decahydroisoquinoline-2-carbonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The isoquinoline core can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-ylcarbonyl)phenylamine
- 5-(3,5-dimethylpiperidine-1-carbonyl)-2-methylaniline
- (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
- 2-(azepane-1-carbonyl)aniline
Uniqueness
2-(decahydroisoquinoline-2-carbonyl)aniline is unique due to its decahydroisoquinoline core, which imparts specific chemical and biological properties. Compared to other similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-(2-aminophenyl)methanone |
InChI |
InChI=1S/C16H22N2O/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h3-4,7-8,12-13H,1-2,5-6,9-11,17H2 |
InChI Key |
NWJAOFRUQNSJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CCC2C1)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
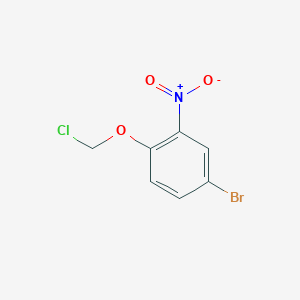
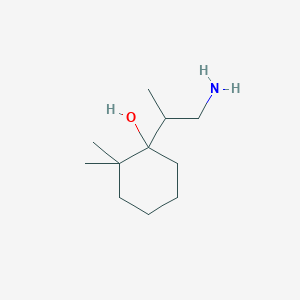
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
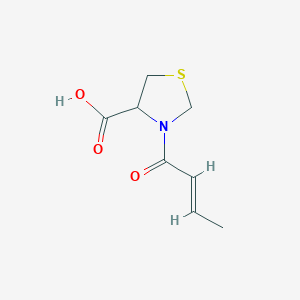
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)

![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)

